molecular formula C16H12N2O3 B12343337 [3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate

[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate

Cat. No.: B12343337
M. Wt: 280.28 g/mol
InChI Key: QWIGZRFLLQKFCY-UHFFFAOYSA-N
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Description

[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a phenyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives, followed by cyclization using acetic anhydride under reflux conditions . The resulting benzoxazinone intermediate is then treated with ammonia to yield the quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinazolinone core with a phenyl acetate group allows for versatile modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate

InChI

InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9,13H,1H3

InChI Key

QWIGZRFLLQKFCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3C=CC=CC3=N2

Origin of Product

United States

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